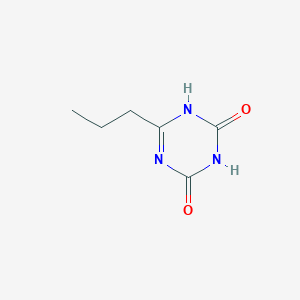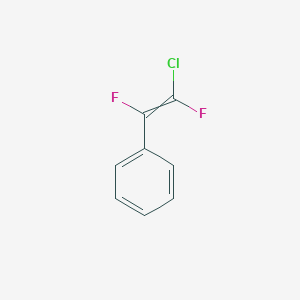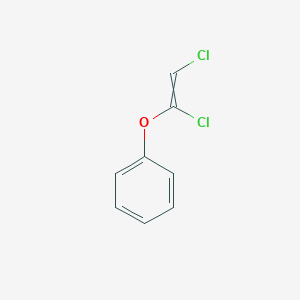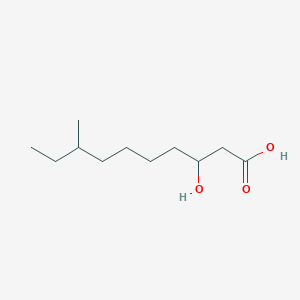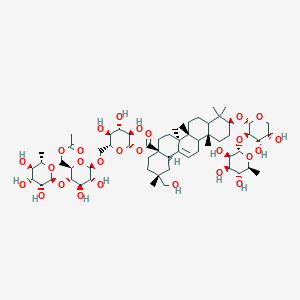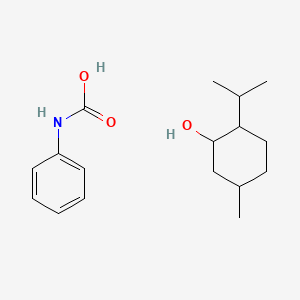
Benzenamine, N-(1,3-diphenyl-2-propynylidene)-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, N-(1,3-diphenyl-2-propynylidene)-4-methyl- is an organic compound that belongs to the class of benzenamines. These compounds are characterized by the presence of an amine group attached to a benzene ring. The specific structure of this compound includes a propynylidene group substituted with diphenyl and a methyl group at the para position of the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(1,3-diphenyl-2-propynylidene)-4-methyl- typically involves the following steps:
Formation of the Propynylidene Intermediate: This can be achieved through the reaction of a suitable alkyne with a halogenated benzene derivative under basic conditions.
Substitution Reaction: The intermediate is then reacted with aniline (benzenamine) in the presence of a catalyst to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are often employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenamine derivatives.
Aplicaciones Científicas De Investigación
Benzenamine, N-(1,3-diphenyl-2-propynylidene)-4-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzenamine, N-(1,3-diphenyl-2-propynylidene)-4-methyl- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways and molecular interactions would depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenamine, N-(1,3-diphenyl-2-propynylidene)-4-ethyl-
- Benzenamine, N-(1,3-diphenyl-2-propynylidene)-4-chloro-
- Benzenamine, N-(1,3-diphenyl-2-propynylidene)-4-methoxy-
Uniqueness
Benzenamine, N-(1,3-diphenyl-2-propynylidene)-4-methyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the para position can affect the compound’s electronic properties and steric interactions, distinguishing it from other similar compounds.
Propiedades
Número CAS |
102222-53-7 |
|---|---|
Fórmula molecular |
C22H17N |
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
N-(4-methylphenyl)-1,3-diphenylprop-2-yn-1-imine |
InChI |
InChI=1S/C22H17N/c1-18-12-15-21(16-13-18)23-22(20-10-6-3-7-11-20)17-14-19-8-4-2-5-9-19/h2-13,15-16H,1H3 |
Clave InChI |
JXPRGBXFPIIAIE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N=C(C#CC2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(2-Fluorophenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080046.png)
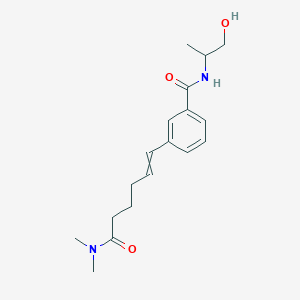
![3-[(2H-Tetrazol-5-yl)methoxy]-1,2-benzothiazole](/img/structure/B14080055.png)
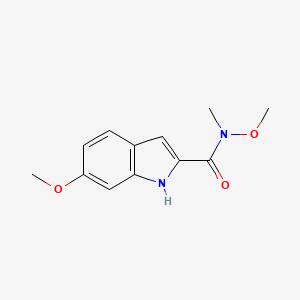
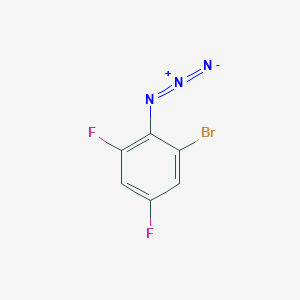
![3-Heptyl-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol](/img/structure/B14080064.png)
